Cas no 2228176-70-1 (2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol)

2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol
- EN300-1764351
- 2228176-70-1
-
- インチ: 1S/C8H9FO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,10-12H,4H2
- InChIKey: FSTKMRXRMPLKNK-UHFFFAOYSA-N
- SMILES: FCC(C1C=C(C=CC=1O)O)O
計算された属性
- 精确分子量: 172.05357231g/mol
- 同位素质量: 172.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- XLogP3: 1.3
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764351-0.1g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1764351-5g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1764351-10g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1764351-5.0g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1764351-0.25g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1764351-1.0g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1764351-1g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1764351-10.0g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1764351-0.05g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1764351-2.5g |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol |
2228176-70-1 | 2.5g |
$2379.0 | 2023-09-20 |
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diolに関する追加情報
Introduction to 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol (CAS No: 2228176-70-1)
2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol, identified by the Chemical Abstracts Service Number (CAS No) 2228176-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of diaryl alcohols, characterized by its unique structural features that include a benzene ring substituted with hydroxyl and fluoroethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in drug development and biochemical studies.
The molecular structure of 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol consists of a central benzene ring connected to two hydroxyl (-OH) groups at the 1 and 4 positions, with a 2-fluoro-1-hydroxyethyl side chain attached to the 2-position. This configuration contributes to its reactivity and potential biological activity. The fluoro substituent, in particular, is known to enhance metabolic stability and binding affinity in many pharmaceutical compounds, which may translate into improved efficacy and reduced side effects when used in therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of hydroxyl and fluoroethyl groups in 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol suggests potential applications in the development of novel bioactive molecules. Preliminary studies have indicated that such compounds may exhibit properties relevant to anti-inflammatory, antioxidant, and even anticancer activities. These findings are particularly intriguing given the increasing demand for targeted therapies that leverage structural diversity to achieve higher selectivity and potency.
One of the most compelling aspects of 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol is its synthetic accessibility. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, further functionalization could lead to derivatives with enhanced solubility or improved pharmacokinetic profiles. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop new drugs.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds have a long history of success in drug development, with numerous FDA-approved medications incorporating fluorine atoms to modulate their biological activity. The fluoro group in 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol is likely to contribute to its metabolic stability by resisting degradation pathways that often target hydroxyl-containing compounds. This stability could translate into longer half-lives and more consistent therapeutic effects.
Recent advances in computational chemistry have also facilitated the study of 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol and its potential interactions with biological targets. Molecular modeling techniques allow researchers to predict how this compound might bind to enzymes or receptors involved in disease pathways. Such simulations can guide experimental efforts by highlighting key regions for optimization and by identifying promising derivatives before they are synthesized.
In addition to its pharmacological potential, 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol may find applications in material science and industrial chemistry. Its unique structure could make it useful as an intermediate in the synthesis of more complex molecules or as a component in specialty polymers that exhibit tailored physical properties. The hydroxyl groups provide opportunities for hydrogen bonding interactions, which could be exploited in designing materials with specific functionalities.
The synthesis of 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include halogenation of the benzene ring followed by nucleophilic substitution with fluorinated ethylene precursors. Protecting group strategies may also be employed to prevent unwanted side reactions during synthesis.
Ethical considerations are paramount when conducting research involving potentially bioactive compounds like 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol. Rigorous safety protocols must be followed to ensure the well-being of researchers and the environment. Additionally, any future clinical applications would need to undergo thorough testing for efficacy and safety before being considered for human use.
The future prospects for 2-(2-fluoro-1-hydroxyethyl)benzene-1,4-diol are promising, with ongoing research likely to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible benefits for society. As our understanding of biological systems continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases.
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